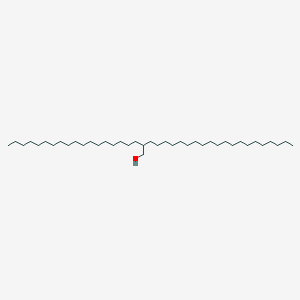

2-Octadecyldocosan-1-ol

描述

Significance and Research Context of Ultra-Long Chain Alcohols in Advanced Chemistry

Ultra-long chain alcohols, typically defined as those with carbon backbones exceeding 22 atoms, are of considerable interest in various fields of chemical science and industry. Their extended hydrocarbon chains impart distinct physicochemical properties that differ significantly from their shorter-chain counterparts. As the carbon chain length increases, properties such as melting point, boiling point, and viscosity generally rise. googleapis.com However, the introduction of branching along the carbon chain, as seen in 2-Octadecyldocosan-1-ol, dramatically alters these characteristics.

Branched-chain alcohols, particularly a class known as Guerbet alcohols, are synthesized through the Guerbet reaction, a self-condensation of two primary alcohol molecules at elevated temperatures in the presence of a catalyst. aocs.orgugent.be This reaction results in a primary alcohol with a branch at the β-carbon position. google.com These β-branched alcohols exhibit significantly lower melting points and pour points compared to their linear isomers of the same molecular weight. google.comwindows.net This unique combination of high molecular weight and low-temperature liquidity makes them highly valuable in applications requiring thermal and oxidative stability, lubricity, and a wide liquid range. windows.netepo.org

The research context for ultra-long chain alcohols is broad, encompassing materials science, industrial lubricants, and specialty chemicals. In materials science, these alcohols and their derivatives are investigated for their potential as high-performance lubricants and plasticizers. windows.net Their branched structure is believed to contribute to excellent low-temperature performance and high viscosity indexes in lubricant formulations. windows.net Furthermore, their high boiling points and low volatility make them suitable for high-temperature applications. epo.org

Overview of Scholarly Investigations Pertaining to 2-Octadecyldocosan-1-ol and Analogous Branched Aliphatic Structures

2-Octadecyldocosan-1-ol is a specific C40 Guerbet alcohol with the chemical formula C40H82O and the CAS number 182176-42-7. bldpharm.com While detailed scholarly publications focusing exclusively on this compound are limited, its identity as a high-molecular-weight Guerbet alcohol places it within a well-studied class of compounds. Investigations into analogous ultra-long chain branched alcohols provide significant insight into the expected properties and potential applications of 2-Octadecyldocosan-1-ol.

Patents represent a significant source of information regarding the application of this specific molecule. For instance, U.S. Patent US20110166249A1 mentions 2-octadecyldocosan-1-ol in the context of creating polymers with lipophilic hydrocarbon and biodegradable polymeric segments. google.com Another patent, CN114650805A, lists the compound as an ingredient in personal care compositions for treating odor-causing bacteria. google.com These patents underscore the commercial interest in its properties as a lipophilic and high-molecular-weight alcohol.

Research on other high-molecular-weight Guerbet alcohols, such as C32 and C36 derivatives, has provided valuable data that can be extrapolated to understand 2-Octadecyldocosan-1-ol. Studies on Guerbet alcohol esters have shown that increasing the carbon chain length of the alcohol moiety can lead to an increased load-carrying capacity and a decrease in the wear scar in lubrication tests, indicating improved performance as a lubricant base stock. google.com

The synthesis of these ultra-long chain alcohols is typically achieved through the Guerbet reaction, which can be catalyzed by various systems, including nickel-copper hydrotalcite-derived mixed oxides. ugent.be The reaction involves the dimerization of long-chain fatty alcohols. For example, 2-octadecyldocosan-1-ol would be synthesized from 1-eicosanol (B7800029) (C20 alcohol). The efficiency and selectivity of this reaction are critical areas of ongoing research to produce high-purity, high-molecular-weight Guerbet alcohols.

The table below summarizes the properties of Guerbet alcohols in comparison to their linear counterparts, highlighting the impact of the β-branching.

| Property | Linear Alcohol (e.g., 1-Octanol) | Guerbet Alcohol (e.g., 2-Ethyl-1-hexanol) |

| Melting Point | Higher (-16.7 °C for 1-octanol) | Significantly Lower (-70 °C for 2-ethyl-1-hexanol) aocs.org |

| Boiling Point | High (194.4 °C for 1-octanol) | Similar or slightly lower (184.6 °C for 2-ethyl-1-hexanol) aocs.org |

| Viscosity | Increases with chain length | Generally lower than linear isomer |

| Volatility | Decreases with chain length | Low due to high molecular weight epo.org |

| Oxidative Stability | Good | Excellent epo.org |

Further research into the specific properties and applications of 2-Octadecyldocosan-1-ol is warranted to fully elucidate its potential in various advanced chemical formulations. The existing body of knowledge on analogous Guerbet alcohols provides a strong foundation for such future investigations.

属性

IUPAC Name |

2-octadecyldocosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40(39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRNYDWAOQKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H82O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601702 | |

| Record name | 2-Octadecyldocosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182176-42-7 | |

| Record name | 2-Octadecyldocosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Methodological Advancements for 2 Octadecyldocosan 1 Ol

Established Organic Synthesis Strategies for Branched Aliphatic Long-Chain Alcohols

Traditional organic synthesis provides a robust toolbox for the construction of complex molecules like 2-Octadecyldocosan-1-ol. The primary approaches involve the formation of the carbon skeleton followed by the introduction or modification of the alcohol functionality.

Carbonyl Compound Reduction and Related Transformations

The reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid, is a fundamental and widely used method for the synthesis of primary alcohols. In the context of 2-Octadecyldocosan-1-ol, this would involve the reduction of 2-octadecyldocosanal (B12628944) or 2-octadecyldocosanoic acid.

A variety of reducing agents can be employed for this transformation. For the reduction of carboxylic acids to alcohols, common reagents include lithium aluminum hydride (LiAlH4) and borane (B79455) (BH3) complexes. A process for preparing docosanol from docosanoic acid has been described using reducing agents like NaBH4 in combination with iodine or other activators. google.com For instance, the reduction of docosanoic acid has been achieved using sodium borohydride (B1222165) and iodine in tetrahydrofuran (B95107) (THF). google.com

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, room temperature to reflux | High reactivity, reduces a wide range of functional groups | Highly reactive with protic solvents (e.g., water, alcohols), requires careful handling |

| Borane (BH3) | THF, often as a complex (e.g., BH3·THF) | Selective for carboxylic acids over some other functional groups | Can be sensitive to air and moisture |

| Sodium Borohydride (NaBH4) / Iodine (I2) | THF, 0°C to room temperature | Milder than LiAlH4, can be more selective | Generates in situ diborane, requires careful control of stoichiometry |

The synthesis of the precursor, 2-octadecyldocosanoic acid, could be accomplished through various carbon-carbon bond-forming reactions, followed by oxidation to the carboxylic acid.

Grignard Reagent and Organometallic Coupling Approaches

Grignard reagents and other organometallic compounds are pivotal in the formation of carbon-carbon bonds. To synthesize 2-Octadecyldocosan-1-ol, a Grignard reagent derived from an octadecyl halide (e.g., octadecylmagnesium bromide) could be reacted with docosanal. This would yield a secondary alcohol, which would then require subsequent oxidation and reduction steps to obtain the primary alcohol at the desired position, making this a less direct route.

A more direct approach involves the coupling of organometallic reagents. For example, a Kumada or Suzuki coupling could be envisioned to construct the C40 backbone, followed by functional group manipulation to introduce the primary alcohol.

Olefin Hydroformylation and Subsequent Reduction Pathways

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This process could theoretically be used if a suitable C40 alkene precursor were available. The resulting aldehyde can then be readily reduced to the primary alcohol. However, achieving high regioselectivity to obtain the desired branched aldehyde can be a significant challenge.

A more prominent and commercially relevant method for the synthesis of branched-chain alcohols is the Guerbet reaction . wikipedia.orgaocs.org This reaction is a self-condensation of a primary alcohol at high temperatures (180-360 °C) in the presence of a base, such as an alkali metal hydroxide (B78521) or alkoxide, to produce a β-alkylated dimer alcohol. wikipedia.org The reaction proceeds through a sequence of dehydrogenation to an aldehyde, aldol (B89426) condensation, dehydration, and subsequent hydrogenation. wikipedia.org

To synthesize 2-Octadecyldocosan-1-ol via a Guerbet-type reaction, one could potentially use docosanol as the starting material, which would dimerize to form 2-eicosyl-tetracosanol, a related but different C44 Guerbet alcohol. The synthesis of the specific 2-octadecyl-docosan-1-ol would require a cross-Guerbet reaction between two different long-chain alcohols, which often leads to a mixture of products. wikipedia.org Catalysts, such as Raney Nickel or those based on palladium, platinum, copper, rhodium, and iridium, are often required to facilitate the hydrogen transfer steps under milder conditions. wikipedia.orgaocs.orggoogle.com

Table 2: Key Steps and Catalysts in the Guerbet Reaction

| Reaction Step | Description | Typical Catalysts |

| Dehydrogenation | Alcohol is oxidized to an aldehyde. | Transition metals (Ni, Pd, Cu, Rh, Ir) aocs.org |

| Aldol Condensation | Two aldehyde molecules react to form a β-hydroxy aldehyde. | Base (e.g., KOH, NaOH) wikipedia.orggoogle.com |

| Dehydration | The β-hydroxy aldehyde eliminates water to form an α,β-unsaturated aldehyde. | Heat, Base wikipedia.org |

| Hydrogenation | The α,β-unsaturated aldehyde is reduced to the final branched alcohol. | Transition metals (Ni, Pd, Cu, Rh, Ir) aocs.org |

Emerging Enzymatic Synthesis Techniques for Complex Alkyl Alcohols

The demand for greener and more selective synthetic methods has spurred research into enzymatic approaches for the production of long-chain alcohols. Biocatalysis offers the potential for high specificity and milder reaction conditions compared to traditional organic synthesis.

Biocatalytic Approaches for Carbon-Carbon Bond Formation in Fatty Alcohols

The biosynthesis of fatty alcohols in microorganisms typically involves the fatty acid synthesis (FAS) pathway. nih.gov This pathway builds up fatty acid chains from acetyl-CoA and malonyl-CoA precursors. rsc.org By engineering microbial cell factories, such as E. coli or Saccharomyces cerevisiae, it is possible to produce a variety of fatty alcohols. nih.govrsc.org

The production of very long-chain fatty alcohols has been achieved through the expression of specific enzymes. For example, the expression of a Mycobacterium vaccae fatty acid synthase (FAS) enzyme and the overexpression of endogenous fatty acid elongases in S. cerevisiae led to the synthesis of 1-eicosanol (B7800029) (C20) and 1-docosanol (B1670855) (C22). nih.gov While the direct enzymatic synthesis of a C40 branched alcohol like 2-Octadecyldocosan-1-ol has not been explicitly reported, the principles of metabolic engineering suggest it could be a future possibility. This would likely involve the introduction of specific elongases and reductases, as well as enzymes capable of introducing branching at a specific position.

Regioselective and Enantioselective Enzymatic Transformations in Long-Chain Alcohol Synthesis

Enzymes, particularly lipases, are well-known for their ability to catalyze reactions with high regioselectivity and enantioselectivity. nih.gov While primarily used for esterification and transesterification reactions involving alcohols, they can also be employed in the synthesis of chiral alcohols. acs.orgdss.go.th

For a molecule like 2-Octadecyldocosan-1-ol, which has a chiral center at the C-2 position, enzymatic synthesis could offer a route to a specific enantiomer. Lipase-catalyzed resolutions of racemic mixtures of branched-chain alcohols are a common strategy. This would involve the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted alcohols.

Furthermore, advances in protein engineering and directed evolution are continuously expanding the substrate scope and catalytic capabilities of enzymes. It is conceivable that future research could lead to the development of novel enzymes capable of directly synthesizing complex branched-chain alcohols like 2-Octadecyldocosan-1-ol with high stereocontrol.

Optimization of Synthetic Yields, Purity, and Reaction Efficiencies

The efficient synthesis of Guerbet alcohols like 2-octadecyldocosan-1-ol is critically dependent on the optimization of reaction conditions and the selection of appropriate catalytic systems. The Guerbet reaction typically involves the dehydrogenation of an alcohol to an aldehyde, followed by an aldol condensation, dehydration, and subsequent hydrogenation. core.ac.uk Each of these steps presents opportunities for optimization to maximize the yield and purity of the desired product.

Key factors influencing the outcome of the Guerbet reaction include the choice of catalyst, base, solvent, temperature, and reaction time. Both homogeneous and heterogeneous catalysts have been extensively studied for this transformation.

Catalytic Systems:

Homogeneous Catalysts: Transition metal complexes, particularly those based on ruthenium and iridium, have demonstrated high activity. For instance, ruthenium N,N,N-pincer complexes have been shown to be effective catalysts. osti.gov The ligand scaffold of these complexes can be modified to significantly impact catalytic activity and selectivity. For example, a change in the ligand can lead to a substantial increase in the yield of the Guerbet alcohol while minimizing the formation of byproducts like carboxylates. osti.gov Iridium complexes, such as [IrCl(cod)]2 and [Cp*IrCl2]2, in the presence of a base like t-BuOK, have also been used to efficiently catalyze the Guerbet reaction of primary alcohols, leading to high yields of the corresponding β-alkylated dimer alcohols. researchgate.net

Heterogeneous Catalysts: Porous metal oxides derived from hydrotalcites, doped with metals like copper and nickel, have emerged as robust and recyclable heterogeneous catalysts for the Guerbet reaction. acs.org These catalysts offer the advantage of easier separation from the reaction mixture. The composition of the dopants can be fine-tuned to enhance the yield of the desired alcohol. For example, a catalyst with an equimolar amount of copper and nickel dopants has shown excellent activity in the Guerbet coupling of ethanol. acs.org

Reaction Conditions:

The optimization of reaction parameters is crucial for maximizing yield and minimizing side reactions. The formation of unwanted byproducts such as esters and carboxylic acids can lower the process efficiency and potentially poison the catalyst. core.ac.uk

| Parameter | Effect on Reaction | Optimization Strategies |

| Temperature | Higher temperatures can increase reaction rates but may also lead to undesirable side reactions and affect product selectivity. For some systems, higher temperatures favor the formation of longer-chain alcohols. acs.org | The optimal temperature needs to be determined for each specific catalytic system and substrate. For instance, in the Guerbet reaction of ethanol, temperatures around 250-320 °C have been found to be effective. core.ac.ukacs.org |

| Base | A base is typically required for the condensation step. The choice and concentration of the base can significantly influence the reaction pathway and the formation of byproducts. osti.gov | The type of base (e.g., NaOtBu, KOtBu) and its loading need to be carefully selected. The use of additives like 18-crown-6 (B118740) can improve the efficiency of certain bases. osti.gov |

| Solvent | The choice of solvent can affect the solubility of reactants and catalysts, as well as the overall reaction rate and selectivity. | High-boiling point, inert solvents are often used. In some cases, the reaction can be run under solvent-free conditions, which aligns with green chemistry principles. |

Purification:

Following the reaction, purification is necessary to isolate the 2-octadecyldocosan-1-ol from unreacted starting materials, catalyst residues, and byproducts. A common method for purification is column chromatography. For a similar long-chain alcohol, 4-octadecyldocosan-1-ol, purification was achieved using column chromatography with dichloromethane (B109758) as the eluent, yielding the final product with high purity. googleapis.com

Principles of Green Chemistry and Sustainable Synthesis in 2-Octadecyldocosan-1-ol Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.commun.ca The application of these principles to the synthesis of 2-octadecyldocosan-1-ol is crucial for developing more environmentally benign and sustainable manufacturing processes.

Key Green Chemistry Principles in Guerbet Synthesis:

Catalysis: The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. rroij.com The development of highly active and recyclable catalysts, such as the heterogeneous porous metal oxides, is a key area of research. acs.org These catalysts minimize waste by allowing for easy separation and reuse.

Use of Renewable Feedstocks: The starting materials for the Guerbet synthesis of 2-octadecyldocosan-1-ol can potentially be derived from renewable resources. For instance, the precursor alcohols can be produced from biomass through fermentation processes. unibo.it

Safer Solvents and Reaction Conditions: A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. epitomejournals.com Research into solvent-free Guerbet reactions or the use of greener solvents like supercritical carbon dioxide is an active area. mun.ca Additionally, developing catalysts that operate under milder temperatures and pressures contributes to a safer and more energy-efficient process. unibo.it

Waste Prevention: The prevention of waste is a primary principle of green chemistry. rroij.com This can be achieved through the use of highly selective catalysts that minimize byproduct formation and by developing processes where the catalyst can be easily recovered and reused. acs.org

The following table summarizes the application of green chemistry principles to the synthesis of 2-octadecyldocosan-1-ol:

| Green Chemistry Principle | Application in 2-Octadecyldocosan-1-ol Synthesis |

| Prevention | Utilizing highly selective catalysts to minimize byproduct formation. core.ac.uk |

| Atom Economy | The Guerbet reaction itself has a high theoretical atom economy. core.ac.uk |

| Less Hazardous Chemical Syntheses | Replacing stoichiometric reagents with catalytic alternatives. rroij.com |

| Designing Safer Chemicals | The product itself, a long-chain alcohol, has applications where it may be a safer alternative to other chemicals. |

| Safer Solvents and Auxiliaries | Exploring solvent-free conditions or the use of benign solvents. mun.ca |

| Design for Energy Efficiency | Developing catalysts that function at lower temperatures and pressures. unibo.it |

| Use of Renewable Feedstocks | Sourcing precursor alcohols from biomass. unibo.it |

| Reduce Derivatives | The Guerbet reaction is a direct method that can avoid protection/deprotection steps. researchgate.net |

| Catalysis | Employing reusable heterogeneous or highly efficient homogeneous catalysts. osti.govacs.org |

| Design for Degradation | While not directly related to the synthesis, the biodegradability of the final product can be a consideration. |

| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring of the reaction to optimize conditions and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions to minimize the risk of accidents. |

By focusing on these principles, the synthesis of 2-octadecyldocosan-1-ol can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic Characterization and Analytical Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the chemical environment of individual atoms.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular framework of 2-Octadecyldocosan-1-ol.

In the ¹H NMR spectrum, the protons closest to the electron-withdrawing hydroxyl group are the most deshielded and thus appear at the highest chemical shift. The two protons of the methylene group attached to the oxygen (C1) would be expected to resonate in the range of 3.3–4.0 ppm. openochem.org The single proton on the carbon at the branching point (C2) would also be shifted downfield. The vast number of overlapping methylene (-CH₂-) and methyl (-CH₃) protons in the long alkyl chains would form a complex set of signals in the 0.8-1.7 ppm region. openochem.org The terminal methyl groups of the octadecyl and docosyl chains would likely appear as triplets around 0.8-0.9 ppm.

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and would appear in the 50–80 ppm region. openochem.org The carbon at the branch point (C2) would also have a characteristic chemical shift. The numerous methylene carbons in the long alkyl chains would produce a dense cluster of peaks typically between 10 and 40 ppm. openochem.org The terminal methyl carbons would be the most shielded, appearing at the upfield end of the spectrum.

Table 1: Hypothetical ¹H NMR Spectral Data for 2-Octadecyldocosan-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | d | 2H | -CH₂-OH |

| ~2.20 | s (broad) | 1H | -OH |

| ~1.55 | m | 1H | -CH- (at C2) |

| ~1.25 | m (broad) | 72H | Overlapping -CH₂- in chains |

| ~0.88 | t | 6H | Terminal -CH₃ groups |

Table 2: Hypothetical ¹³C NMR Spectral Data for 2-Octadecyldocosan-1-ol

| Chemical Shift (δ) ppm | Assignment |

| ~65.0 | C1 (-CH₂-OH) |

| ~40.5 | C2 (-CH-) |

| ~31.9 - 22.7 | Internal -CH₂- carbons |

| ~14.1 | Terminal -CH₃ carbons |

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex structure of 2-Octadecyldocosan-1-ol by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 2-Octadecyldocosan-1-ol, COSY would show a correlation between the protons on C1 and the proton on C2, and further correlations between the C2 proton and the adjacent methylene protons of the octadecyl and docosyl chains, helping to piece together the connectivity of the carbon backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is invaluable for assigning the proton signals to their corresponding carbon atoms. For instance, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~65.0 ppm, confirming the -CH₂-OH group.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of 2-Octadecyldocosan-1-ol, distinguishing it from other compounds with the same nominal mass. The ability of HRMS to separate molecules with very small mass differences is a key advantage for the unambiguous identification of the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for assessing the purity of a 2-Octadecyldocosan-1-ol sample and for analyzing it within a mixture. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes, allowing for their identification. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For long-chain alcohols, characteristic fragmentation includes alpha-cleavage (cleavage of the bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org

Table 3: Expected Mass Spectrometry Fragmentation for 2-Octadecyldocosan-1-ol

| m/z (Mass-to-Charge Ratio) | Interpretation |

| [M-H₂O]⁺ | Molecular ion after loss of water |

| [M-C₁₈H₃₇]⁺ | Fragmentation at the C2-C3 bond of the octadecyl chain |

| [M-C₂₂H₄₅]⁺ | Fragmentation at the C2-C3 bond of the docosyl chain |

| [CH₂OH]⁺ | Alpha-cleavage fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Conformation Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational structure by probing the vibrations of chemical bonds. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of 2-Octadecyldocosan-1-ol would be dominated by absorptions corresponding to the vibrations of its constituent bonds. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methyl groups. libretexts.org A distinct C-O stretching vibration would be observed around 1050-1150 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching vibrations also give rise to strong signals in the Raman spectrum. mdpi.com Raman spectroscopy can be particularly sensitive to the conformation of the long alkyl chains, providing insights into the degree of order or disorder within the molecular structure. shu.ac.uk

Table 4: Key Vibrational Spectroscopy Bands for 2-Octadecyldocosan-1-ol

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Technique |

| ~3400 (broad) | O-H stretch | IR |

| ~2920, ~2850 | C-H stretch (asymmetric and symmetric) | IR, Raman |

| ~1465 | C-H bend (methylene scissoring) | IR |

| ~1060 | C-O stretch | IR |

Advanced Chromatographic Separations for Isolation and Purity Assessment

The isolation and assessment of purity for high molecular weight, non-polar compounds such as 2-Octadecyldocosan-1-ol necessitate advanced chromatographic techniques. Due to its large C40 branched alkyl chain, this Guerbet alcohol exhibits low volatility and limited solubility in polar solvents, requiring specialized methodologies for effective separation and analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes, each adapted to overcome the challenges posed by such a lipophilic and high-boiling point analyte.

For a compound as hydrophobic as 2-Octadecyldocosan-1-ol, non-aqueous reversed-phase HPLC (NARP-HPLC) is the most effective approach for purity assessment. This technique is well-suited for separating highly lipophilic molecules that are insoluble in the aqueous mobile phases typical of conventional reversed-phase chromatography. nih.gov The separation mechanism in NARP-HPLC is based on the differential partitioning of the analyte between a non-polar stationary phase and a non-polar organic mobile phase.

Research on the analysis of similarly large, non-polar molecules like wax esters (with carbon numbers up to C60) has demonstrated the utility of stationary phases with high carbon loads, such as C30 columns. scribd.comfigshare.comresearchgate.net These phases provide the necessary hydrophobic interactions to retain and resolve very long-chain compounds. The mobile phase typically consists of a gradient of organic solvents. For instance, a gradient system involving methanol and a stronger, less polar solvent like chloroform or ethyl acetate (B1210297) allows for the effective elution of analytes across a wide range of lipophilicity. figshare.comresearchgate.net

Due to the lack of a significant UV-absorbing chromophore in its structure, 2-Octadecyldocosan-1-ol is not readily detectable by standard UV-Vis detectors. Therefore, universal detection methods such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are required. figshare.com Alternatively, mass spectrometry (MS), particularly with an Atmospheric Pressure Chemical Ionization (APCI) source, can be coupled with HPLC for both detection and structural confirmation. nih.govscribd.com

Table 1: Representative HPLC Conditions for Purity Assessment of Very Long-Chain Alcohols

| Parameter | Condition |

| Column | C30 Reversed-Phase, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Methanol |

| Mobile Phase B | Chloroform or Ethyl Acetate |

| Gradient | Linear gradient from 100% A to 100% B over 40-60 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Injection Volume | 10 - 20 µL |

| Sample Preparation | Dissolution in a mixture of Chloroform and Methanol |

Gas Chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the very high molecular weight and low volatility of 2-Octadecyldocosan-1-ol present significant challenges. Direct analysis requires specialized high-temperature GC (HT-GC) techniques.

For the successful analysis of such large molecules, the entire GC system, including the injector, column, and detector, must be capable of operating at elevated temperatures, often approaching 400°C. The use of a high-temperature, thermally stable capillary column is critical. Columns with a thin film of a non-polar stationary phase, such as those based on polydimethylsiloxane (e.g., DB-1HT), are commonly used for the analysis of high-boiling point compounds like wax esters.

To enhance volatility and improve peak shape, derivatization of the primary alcohol functional group is a common strategy. The hydroxyl group can be converted to a less polar and more volatile trimethylsilyl (TMS) ether. This is typically achieved by reacting the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The injector should be operated in a splitless or on-column mode to ensure the quantitative transfer of the high-boiling analyte onto the column. A high-temperature Flame Ionization Detector (FID) is suitable for quantification due to its robust response to hydrocarbons. For definitive identification, a mass spectrometer (MS) can be used as the detector, providing both retention time data and mass spectral information for structural elucidation.

Table 2: Illustrative High-Temperature GC Conditions for 2-Octadecyldocosan-1-ol Analysis

| Parameter | Condition |

| Column | High-temperature capillary column (e.g., DB-1HT), 15-30 m length, 0.25 mm I.D., 0.10 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1-2 mL/min) |

| Injector | Splitless or Cool On-Column |

| Injector Temperature | 380 - 400 °C |

| Oven Program | Initial 100-150°C, ramp at 10-15°C/min to 390-400°C, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 390 - 400 °C |

| Derivatization | Trimethylsilylation (TMS) with BSTFA |

| Sample Preparation | Dissolution in a high-boiling point solvent (e.g., Toluene) followed by derivatization |

Structure Activity Relationships and Derivative Chemistry of 2 Octadecyldocosan 1 Ol

Rational Design and Synthesis of Functionalized 2-Octadecyldocosan-1-ol Derivatives

The hydroxyl group of 2-Octadecyldocosan-1-ol serves as a versatile handle for a multitude of chemical transformations, enabling the introduction of new functional groups and the modulation of its physicochemical properties. The rational design of its derivatives focuses on leveraging its inherent characteristics, such as high molecular weight, thermal stability, and unique rheological behavior, while introducing functionalities that impart specific desired attributes.

Esterification: The conversion of 2-Octadecyldocosan-1-ol to its corresponding esters is a primary route to valuable derivatives. These reactions are typically achieved through Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, or by acylation using acid chlorides or anhydrides. researchgate.net The resulting esters often exhibit enhanced lubricity, altered viscosity profiles, and modified pour points, making them suitable for applications in high-performance lubricants, emollients in personal care products, and plasticizers.

The choice of the carboxylic acid component is critical in tailoring the final properties of the ester. For instance, esterification with short-chain carboxylic acids can reduce viscosity, while reaction with long-chain fatty acids can enhance lubricity and thermal stability. Dicarboxylic acids can be employed to create di-esters, leading to even higher molecular weight derivatives with potentially unique viscoelastic properties.

Etherification: The synthesis of ethers from 2-Octadecyldocosan-1-ol introduces an ether linkage, which can improve thermal and oxidative stability. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of a mixture of alcohols, although this can lead to a mixture of products. rsc.org Ether derivatives of Guerbet alcohols are utilized as surfactants, emulsifiers, and in the formulation of specialty fluids.

A study on the etherification of various Guerbet alcohols with 1-dodecanol over a tungstated zirconia catalyst provides insight into the reactivity of these branched alcohols. The data from this study, presented in the table below, demonstrates the influence of the Guerbet alcohol's chain length on the conversion and selectivity of the etherification reaction. osti.gov While 2-Octadecyldocosan-1-ol was not specifically tested, the trend suggests that longer chain Guerbet alcohols can effectively undergo etherification.

Table 1: Etherification of Guerbet Alcohols with 1-Dodecanol

| Guerbet Alcohol | Conversion of 1-Dodecanol (%) | Symmetrical Ether (Dodecyl Ether) Selectivity (%) | Asymmetrical Ether (Guerbet-Dodecyl Ether) Selectivity (%) | Guerbet Alcohol Dehydration Product Selectivity (%) |

|---|---|---|---|---|

| 2-Ethyl-1-Hexanol | 14 | 63 | 20 | 16 |

| 2-Butyl-1-Octanol | 18 | 69 | 16 | 15 |

| 2-Hexyl-1-Decanol | 21 | 71 | 10 | 20 |

Data adapted from a study on the effect of alcohol structure on etherification kinetics. osti.gov

Oxidation: The primary alcohol group of 2-Octadecyldocosan-1-ol can be oxidized to yield an aldehyde or a carboxylic acid, which are valuable chemical precursors for further derivatization. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. researchgate.netlibretexts.org Milder oxidizing agents, such as those based on pyridinium chlorochromate (PCC), can selectively produce the corresponding aldehyde, 2-octadecyldocosanal (B12628944). Stronger oxidizing agents, including potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically lead to the formation of 2-octadecyldocosanoic acid. researchgate.net These carboxylic acids can then be used to synthesize soaps, detergents, and a variety of esters with unique properties. aocs.org

Halogenation: Direct halogenation of 2-Octadecyldocosan-1-ol at the hydroxyl group can be achieved using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination, resulting in 1-halo-2-octadecyldocosane. These halogenated derivatives are reactive intermediates that can undergo nucleophilic substitution reactions to introduce a wide range of other functional groups.

Alternatively, dehydration of 2-Octadecyldocosan-1-ol can yield an alkene, which can then be subjected to halogenation to produce a vicinal dihalide. This two-step process expands the possibilities for introducing halogen atoms into the molecule's backbone.

The introduction of heteroatoms such as nitrogen and sulfur into the structure of 2-Octadecyldocosan-1-ol can lead to derivatives with novel properties and applications, particularly in the realm of surfactants and specialty chemicals.

Nitrogen-containing derivatives: Amines are a key class of nitrogen-containing derivatives. These can be synthesized from 2-Octadecyldocosan-1-ol through several routes. One common method involves the conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with ammonia or a primary/secondary amine. Another approach is reductive amination of the corresponding aldehyde (2-octadecyldocosanal). The resulting long-chain branched amines and their quaternary ammonium salts can function as cationic surfactants, corrosion inhibitors, and biocides. Further reactions can lead to the formation of amides, imines, and other nitrogen-containing heterocycles. nih.govnih.gov

Sulfur-containing derivatives: The introduction of sulfur can be achieved by converting 2-Octadecyldocosan-1-ol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups for nucleophilic substitution reactions. Another important class of sulfur-containing derivatives is sulfates, which are synthesized by reacting the alcohol with a sulfating agent like sulfur trioxide or chlorosulfonic acid. The resulting alkyl sulfates are anionic surfactants with applications in detergents and emulsifiers. Thiol derivatives can be prepared from the corresponding alkyl halide by reaction with a hydrosulfide salt.

Investigation of Structure-Property Relationships in Analogous Long-Chain Branched Alcohols

Due to the limited specific data on 2-Octadecyldocosan-1-ol derivatives, investigating the structure-property relationships of analogous long-chain branched alcohols, particularly other Guerbet alcohols, provides valuable insights. The defining structural feature of these alcohols is the β-alkylation, which significantly influences their physical properties compared to their linear isomers. aocs.org

Guerbet alcohols and their derivatives generally exhibit lower melting points and pour points than their linear counterparts of the same molecular weight. researchgate.net This is attributed to the branching, which disrupts the efficient packing of the alkyl chains in the solid state. For instance, esters derived from Guerbet alcohols demonstrate excellent low-temperature fluidity, a critical property for lubricants operating in cold environments. researchgate.net

The viscosity of Guerbet alcohol derivatives is also influenced by the branching. While the viscosity of Guerbet alcohols themselves increases with chain length, their esters can be tailored to have specific viscosity indices for lubricant applications. Studies on Guerbet alcohol esters have shown that an increase in the carbon chain length generally leads to an increased load-carrying capacity and a decrease in the wear scar, indicating improved lubricating performance. researchgate.net

The thermal and oxidative stability of Guerbet-derived compounds is another key property. The saturated nature of the alkyl chains contributes to their stability at high temperatures. Ether derivatives, in particular, are known for their enhanced thermal stability.

Table 2: Physical Properties of Selected Guerbet Alcohol-Based Esters

| Ester | Pour Point (°C) | Flash Point (°C) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) |

|---|---|---|---|---|

| Isofol 20 Adipate | < -50 | 250 | 22 | 4.8 |

| Isofol 24 Adipate | < -40 | 260 | 38 | 6.8 |

| Isofol 20 Oleate | < -30 | 260 | 35 | 7.0 |

Data is illustrative and based on typical values for esters of commercially available Guerbet alcohols analogous to 2-Octadecyldocosan-1-ol. "Isofol" is a trade name for Guerbet alcohols.

Stereochemical Aspects and Chiral Synthesis of 2-Octadecyldocosan-1-ol Derivatives

The branching at the C-2 position of 2-Octadecyldocosan-1-ol creates a chiral center, meaning that this alcohol can exist as a pair of enantiomers, (R)-2-octadecyldocosan-1-ol and (S)-2-octadecyldocosan-1-ol. The stereochemistry of this chiral center can have a significant impact on the biological activity and physicochemical properties of its derivatives, particularly in applications such as pharmaceuticals, chiral selectors in chromatography, and advanced materials.

The conventional Guerbet reaction typically produces a racemic mixture of the branched alcohol, meaning it contains equal amounts of the (R) and (S) enantiomers. nih.gov The separation of these enantiomers can be challenging and costly. Therefore, the development of stereoselective or asymmetric synthetic methods to produce enantiomerically enriched or pure 2-Octadecyldocosan-1-ol and its derivatives is of great interest.

Asymmetric Guerbet Reaction: Recent advances have led to the development of the first asymmetric Guerbet reaction. nih.gov This approach utilizes chiral catalysts, such as Noyori-type ruthenium complexes, to couple racemic secondary alcohols with primary alcohols, yielding new chiral alcohols with high enantiomeric excess. nih.gov While this has not yet been specifically applied to the synthesis of 2-Octadecyldocosan-1-ol, it represents a promising strategy for the direct synthesis of its enantiopure forms.

Chiral Auxiliaries: Another established method for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org In this approach, a prochiral starting material is covalently attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral 2-Octadecyldocosan-1-ol derivatives, a strategy could involve the asymmetric alkylation of a long-chain carboxylic acid derivative attached to a chiral auxiliary, followed by reduction to the alcohol.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for the synthesis of chiral alcohols. nih.govnih.gov Enzymes, such as alcohol dehydrogenases, can exhibit high enantioselectivity in the reduction of prochiral ketones or the kinetic resolution of racemic alcohols. The enzymatic synthesis of chiral long-chain aliphatic alcohols has been demonstrated, suggesting the potential for applying this methodology to produce enantiomerically pure 2-Octadecyldocosan-1-ol. nih.gov

The ability to control the stereochemistry of 2-Octadecyldocosan-1-ol and its derivatives opens up new avenues for creating advanced materials with precisely defined three-dimensional structures and functionalities.

Applications in Advanced Materials Science and Industrial Technology

Integration into Organic Electronic Devices (OPV, OLED, OTFT, DSSC)

Components of Charge Transport and Injection Layers

There is no evidence to suggest that 2-Octadecyldocosan-1-ol has been investigated or used as a component in charge transport or injection layers of organic electronic devices.

Application as Dielectric Substrates in Organic Semiconductors

While long-chain alcohols can exhibit interesting dielectric properties, no studies were found that specifically investigate or utilize 2-Octadecyldocosan-1-ol as a dielectric substrate in organic semiconductors.

Role in the Development of Advanced Surfactants, Emulsifiers, and Lubricants

The properties of 2-Octadecyldocosan-1-ol as a surfactant, emulsifier, or lubricant have not been specifically documented in the available scientific and industrial literature. Although its chemical structure as a Guerbet alcohol suggests potential surface-active and lubricating properties, no empirical data or specific applications for this compound have been published. Guerbet alcohols, as a class, are known for their use in these areas due to their unique branched structure, which imparts properties like low pour points and good lubricity. aocs.orgscientificspectator.comresearchgate.net However, research and commercial literature focus on shorter-chain Guerbet alcohols, and no data tables or detailed research findings are available for 2-Octadecyldocosan-1-ol.

Perspectives on Bio-based Materials and Renewable Resource Feedstocks

The industrial shift towards sustainability has cast a spotlight on Guerbet alcohols, such as 2-Octadecyldocosan-1-ol, as prime candidates for bio-based materials. The Guerbet reaction, a cornerstone of their synthesis, is an alcohol-coupling process that can effectively upgrade shorter-chain bio-alcohols into higher-value, branched-chain alcohols. This positions 2-Octadecyldocosan-1-ol as a key player in the valorization of biomass.

The primary feedstocks for the synthesis of 2-Octadecyldocosan-1-ol are long-chain fatty alcohols, specifically those in the C18 to C22 range. These precursor alcohols can be sourced from a variety of renewable triglycerides found in plant oils, animal fats, and even microalgae. The process typically involves the transesterification of these triglycerides into fatty acid methyl esters (FAMEs), followed by hydrogenation to yield the desired fatty alcohols. Plant sources are often preferred due to the wider range of alcohol chain lengths they can produce. For instance, higher alcohols like C20 and C22 can be derived from sources such as rapeseed oil and mustard seed oil.

The synthesis of 2-Octadecyldocosan-1-ol from these renewable precursors is a multi-step process that begins with the dehydrogenation of the initial long-chain alcohols. This is followed by an aldol (B89426) condensation and subsequent dehydration, culminating in a final hydrogenation step to produce the saturated branched-chain Guerbet alcohol. The use of heterogeneous catalysts, such as nickel-copper hydrotalcite-derived mixed oxides, has shown promise in improving the selectivity and stability of the Guerbet reaction for producing a variety of long-chain alcohols.

The "green" appeal of 2-Octadecyldocosan-1-ol is further enhanced by its biodegradability. The specific branching pattern of Guerbet alcohols makes them more susceptible to biodegradation compared to many synthetic branched alcohols, particularly when the branches are composed of an even number of carbon atoms. This characteristic is of paramount importance in applications where environmental release is a concern, such as in lubricants and certain cosmetic formulations.

The following table provides an overview of potential renewable feedstocks for the precursor fatty alcohols required for the synthesis of 2-Octadecyldocosan-1-ol:

| Precursor Alcohol Chain Length | Potential Renewable Feedstock |

| C18 (Stearyl Alcohol) | Palm Kernel Oil, Tallow |

| C20 (Arachidyl Alcohol) | Rapeseed Oil, Mustard Seed Oil |

| C22 (Behenyl Alcohol) | Rapeseed Oil, Mustard Seed Oil |

As research continues to optimize the catalytic processes for the Guerbet reaction and expand the range of viable bio-based feedstocks, the production of 2-Octadecyldocosan-1-ol and other very long-chain Guerbet alcohols is expected to become increasingly economically and environmentally feasible.

The unique molecular structure of 2-Octadecyldocosan-1-ol imparts a set of physical properties that are highly desirable in the field of advanced materials. Its long, branched alkyl chain contributes to low volatility and a significantly lower melting point compared to its linear counterparts, allowing it to remain in a liquid state over a wide temperature range. These attributes, combined with its chemical stability, make it a versatile component in the formulation of high-performance materials.

One of the notable, albeit specialized, applications for very long-chain Guerbet alcohols is in the fabrication of organic electronic devices. For instance, a structural isomer, 4-octadecyldocosan-1-ol, has been synthesized for potential use in semiconductor devices. The long, branched alkyl chains can play a critical role in controlling the molecular packing and solubility of organic semiconductors, which are crucial factors in achieving high charge transport mobilities in organic thin-film transistors. While direct research on 2-Octadecyldocosan-1-ol in this specific application is not widely published, its similar structure suggests potential for similar utility.

In the broader context of industrial technology, the properties of C40 Guerbet alcohols make them excellent candidates for high-performance lubricants and plasticizers. Their low pour points and good lubricity are advantageous in formulating synthetic base oils for demanding applications, such as in the automotive and aerospace industries. Esters derived from Guerbet alcohols have been shown to exhibit superior performance as lubricating oil base stocks, with increased load-carrying capacity and reduced wear.

The following table outlines some of the key physical properties of very long-chain Guerbet alcohols, which are indicative of the expected properties of 2-Octadecyldocosan-1-ol:

| Property | Typical Value for Very Long-Chain Guerbet Alcohols | Significance in Materials Science |

| Melting Point | Significantly lower than linear isomers | Wide liquid range, suitable for low-temperature applications |

| Boiling Point | High, with low volatility | Thermal stability, reduced emissions in high-temperature processes |

| Viscosity | Lower than linear equivalents | Improved flow properties, desirable for surfactants and lubricants |

| Oxidative Stability | Excellent due to saturated structure | Long service life in demanding environments |

Furthermore, the reactive primary alcohol group on 2-Octadecyldocosan-1-ol allows it to be a versatile intermediate in the synthesis of a wide range of derivatives. These can include nonionic surfactants, esters, and ethers with tailored properties for specific industrial applications, from cosmetics to petroleum extraction. The ability to create derivatives with a wide range of cloud points makes them particularly suitable for various operations in the petroleum industry.

Computational Chemistry and Theoretical Investigations of 2 Octadecyldocosan 1 Ol

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of large, flexible molecules like 2-Octadecyldocosan-1-ol and for understanding its interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time.

For a molecule with a long aliphatic backbone and a significant branch, such as 2-Octadecyldocosan-1-ol, the conformational landscape is exceedingly complex. The rotation around the numerous carbon-carbon single bonds can lead to a multitude of conformers. MD simulations can map this landscape, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's physical properties, such as its melting point, viscosity, and solubility. The presence of the hydroxyl group introduces the possibility of hydrogen bonding, which will significantly influence both intramolecular and intermolecular interactions.

Intermolecular interactions are key to the bulk properties of 2-Octadecyldocosan-1-ol. MD simulations can model these interactions in detail. In a pure sample, the long, non-polar alkyl chains will interact primarily through van der Waals forces, leading to significant dispersion interactions. The hydroxyl groups, however, can form hydrogen bonds with neighboring molecules, leading to self-assembly into transient networks. The balance between these non-polar and polar interactions will dictate the material's macroscopic behavior. Simulations can quantify the extent and lifetime of these hydrogen bonds and the packing efficiency of the alkyl chains.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on solving the Schrödinger equation, provide a detailed picture of the electronic structure of a molecule. For 2-Octadecyldocosan-1-ol, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and other electronic properties.

The electronic structure is dominated by the localized sigma bonds of the C-C and C-H framework and the polar C-O and O-H bonds of the hydroxyl group. The oxygen atom, being highly electronegative, will draw electron density away from the adjacent carbon and hydrogen atoms, creating a dipole moment. masterorganicchemistry.com This polarization is the basis for the molecule's ability to engage in hydrogen bonding.

The reactivity of 2-Octadecyldocosan-1-ol can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, and it is typically associated with the molecule acting as a nucleophile. For an alcohol, the HOMO is often localized on the non-bonding lone pair electrons of the oxygen atom. youtube.com The LUMO is the orbital that most readily accepts an electron, and it relates to the molecule's electrophilic character. In the case of 2-Octadecyldocosan-1-ol, the LUMO is likely to be an anti-bonding σ* orbital associated with the C-O or O-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests lower reactivity. researchgate.netwuxiapptec.commdpi.com

Quantum chemical calculations can also predict spectroscopic properties. For instance, the vibrational frequencies calculated can be correlated with experimental infrared (IR) spectra. Key predicted absorptions for 2-Octadecyldocosan-1-ol would include the O-H stretching vibration (typically broad due to hydrogen bonding), C-H stretching vibrations of the alkyl chains, and the C-O stretching vibration. libretexts.orglibretexts.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra, helping to assign signals to specific carbon and hydrogen atoms in this large molecule.

| Property | Predicted Characteristic |

| Electronic Structure | - Localized σ bonds in the alkyl chains- Polar C-O and O-H bonds- Significant dipole moment at the hydroxyl group |

| HOMO | - Likely localized on the oxygen lone pairs |

| LUMO | - Likely a σ* anti-bonding orbital of the C-O or O-H bond |

| Reactivity | - Nucleophilic character at the oxygen atom- Governed by the HOMO-LUMO energy gap |

| Predicted IR Spectra | - Broad O-H stretch (around 3300 cm⁻¹)- C-H stretches (around 2850-2960 cm⁻¹)- C-O stretch (around 1050-1150 cm⁻¹) |

| Predicted ¹³C NMR | - A large number of signals in the aliphatic region (10-40 ppm)- A signal for the carbon bearing the hydroxyl group (CH-OH) shifted downfield (50-70 ppm) |

| Predicted ¹H NMR | - Complex overlapping signals for the alkyl chain protons (0.8-1.6 ppm)- A distinct signal for the proton of the hydroxyl group (variable chemical shift) |

Predictive Modeling for Material Science Applications and Design Parameters

Predictive modeling, often employing quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on computational and experimental data, can be used to estimate the material properties of 2-Octadecyldocosan-1-ol. These models can correlate molecular descriptors (such as size, shape, and electronic properties) with macroscopic properties like boiling point, viscosity, and surface tension.

For a large molecule like 2-Octadecyldocosan-1-ol, such models can be particularly useful for predicting its performance in various material science applications. For example, its long, branched alkyl structure suggests potential use as a lubricant or a rheology modifier. Predictive models could estimate its viscosity under different temperatures and pressures, guiding its formulation in such products. The presence of the hydroxyl group also suggests its potential as a surfactant or emulsifier. Modeling could predict its interfacial tension and critical micelle concentration, which are key parameters for these applications.

Furthermore, these predictive models can be used to design new molecules with tailored properties. By systematically varying the chain length, branching position, and the number and type of functional groups in silico, it is possible to screen a large number of candidate molecules and predict their properties without the need for synthesis and experimental testing. This computational-led design approach can significantly accelerate the discovery of new materials based on the Guerbet alcohol scaffold for specific applications. For instance, if a higher melting point is desired, models might suggest increasing the length of the linear alkyl chains to enhance van der Waals interactions. Conversely, if a lower viscosity is needed, increasing the degree of branching might be a viable strategy.

Force Field Development and Validation for Long-Chain Aliphatic Systems

The accuracy of molecular dynamics simulations is critically dependent on the quality of the force field, which is a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like 2-Octadecyldocosan-1-ol, with its long aliphatic chains and a polar head group, the choice of force field is crucial.

Standard biomolecular force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and GROMOS (Groningen Molecular Simulation) have been developed and refined over the years to handle long-chain hydrocarbons and alcohols. acs.orgresearchgate.netacs.orgacs.org However, these force fields were often parameterized using data for smaller molecules, and their transferability to very large, branched systems is not always guaranteed. For instance, some force fields may not accurately reproduce the phase transition temperatures of long alkanes. acs.orgsoton.ac.uk

Developing and validating a force field specifically for very long-chain branched alcohols would involve a multi-step process. First, quantum chemical calculations would be performed on smaller fragments of the molecule to obtain data on bond lengths, bond angles, and dihedral angle rotation profiles. These data are then used to parameterize the bonded terms of the force field. The non-bonded terms, which describe van der Waals and electrostatic interactions, are typically parameterized by fitting to experimental data for bulk properties of related small molecules, such as their density and heat of vaporization.

Validation of the developed force field is a critical step. acs.orgnih.gov This involves running MD simulations of molecules for which experimental data are available and comparing the simulation results with these data. For long-chain alcohols, properties like liquid density, viscosity, diffusion coefficients, and phase behavior are important benchmarks. researchgate.netresearchgate.net The goal is to ensure that the force field can accurately reproduce the structure, dynamics, and thermodynamics of these systems. Given the unique branched structure of 2-Octadecyldocosan-1-ol, validation against experimental data for other Guerbet alcohols would be particularly valuable.

| Force Field Family | Strengths for Long-Chain Aliphatic Systems | Potential Challenges for 2-Octadecyldocosan-1-ol |

| OPLS-AA | - Well-established for liquid simulations.- All-atom detail provides high resolution.- Refined versions (e.g., L-OPLS) exist for long hydrocarbons. acs.orgacs.org | - May require further refinement for very long, branched structures.- Accurate reproduction of phase behavior can be challenging. |

| GROMOS | - United-atom and all-atom versions are available.- Computationally efficient (united-atom).- Good for lipid aggregates and mixed systems. acs.org | - Parameterization for the specific branching in Guerbet alcohols may not be optimal. |

| CHARMM | - Widely used for biomolecular simulations.- Well-parameterized for proteins and lipids. | - May not be as extensively validated for the bulk properties of industrial chemicals like Guerbet alcohols. |

| TraPPE | - Specifically designed for transferability and prediction of phase equilibria. | - United-atom representation might not capture all conformational details of the branched structure. |

Industrial Chemical Processes and Scalability Considerations

Process Development for Large-Scale Production of 2-Octadecyldocosan-1-ol

The synthesis of 2-Octadecyldocosan-1-ol is achieved through the Guerbet condensation reaction, a process first described by Marcel Guerbet. aocs.org This reaction converts primary alcohols into their β-alkylated dimer alcohols, releasing one equivalent of water in the process. wikipedia.org To produce a C40 alcohol like 2-Octadecyldocosan-1-ol, the most direct route is the self-condensation of a C20 primary alcohol (1-eicosanol).

The reaction mechanism is a multi-step sequence requiring a catalytic system with dehydrogenation/hydrogenation, acidic, and basic functionalities. core.ac.ukrsc.org The process involves four key stages:

Dehydrogenation: The primary alcohol feedstock is first oxidized to its corresponding aldehyde.

Aldol (B89426) Condensation: Two aldehyde molecules undergo an aldol condensation, promoted by a basic catalyst.

Dehydration: The resulting aldol adduct is then dehydrated to form an α,β-unsaturated aldehyde.

Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the saturated, branched-chain primary Guerbet alcohol. rsc.org

For large-scale production, the process is typically carried out in the liquid phase within a sealed reactor at elevated temperatures, often ranging from 180°C to 360°C. wikipedia.org A critical aspect of process design is the continuous removal of water produced during the reaction to drive the equilibrium towards the product and prevent inhibition of the reaction. google.com

Catalytic Systems: The choice of catalyst is paramount for achieving high conversion rates and selectivity. The system is generally composed of a catalyst and a base. google.com

Homogeneous Catalysts: Systems using soluble catalysts like palladium acetate (B1210297) (Pd(Ac)₂) can be effective, particularly at lower pressures. google.comgoogle.com These catalysts tend to favor the formation of specific reaction products. google.com

Heterogeneous Catalysts: For the production of higher molecular weight Guerbet alcohols like 2-Octadecyldocosan-1-ol, heterogeneous catalysts are often preferred as they facilitate easier product separation. google.comgoogle.com Commonly used catalysts include nickel-based systems such as Raney Ni or Ni/MgO/SiO₂, copper-based catalysts like copper-chromite, and hydrotalcite-derived mixed oxides containing Ni and Cu. google.comgoogle.comugent.be These catalysts provide the necessary metallic sites for hydrogenation/dehydrogenation and basic sites for the condensation step. ugent.be

Process Optimization for Scale-Up: A successful scale-up requires careful management of several parameters. Strong bases, such as sodium tert-butoxide, are beneficial, especially at lower temperatures and atmospheric pressure. google.comgoogle.com The process involves heating the feedstock of primary alcohols with the base and catalyst while continuously removing the water generated. google.com An after-treatment system is often employed to separate the desired Guerbet alcohol from the reaction mixture, with unreacted alcohols and intermediates being recycled back into the reactor to maximize yield. google.com

| Parameter | Typical Range / Condition | Significance |

|---|---|---|

| Reaction Type | Guerbet Condensation | Dimerization of primary alcohols to form β-branched alcohols. |

| Feedstock | C20 Primary Alcohol (1-Eicosanol) | Starting material for self-condensation to C40 alcohol. |

| Temperature | 180°C - 360°C | Required to overcome activation energy for dehydrogenation and condensation. wikipedia.org |

| Catalyst System | Heterogeneous (e.g., Ni/MgO/SiO₂, Ni/Cu Hydrotalcite) + Strong Base (e.g., KOH, t-BuONa) | Provides multi-functional sites for reaction steps; facilitates product separation. google.comgoogle.comugent.be |

| Key Process Step | Continuous Water Removal | Drives reaction equilibrium towards product formation. google.com |

| Separation | Distillation / Filtration | Separates the high-purity Guerbet alcohol from the catalyst and unreacted feedstock. google.com |

Economic Feasibility and Lifecycle Sustainability Assessments of Production Methods

The economic viability and sustainability of 2-Octadecyldocosan-1-ol production are critical considerations for industrial application. The global Guerbet alcohol market is projected to grow, driven by rising demand for bio-based and high-performance ingredients in sectors like cosmetics and personal care. wiseguyreports.comfactmr.com

Economic Feasibility: The production cost of Guerbet alcohols is a significant market restraint. researchandmarkets.com Key economic drivers and challenges include:

Process Complexity: The synthesis is a multi-step process that requires post-reaction purification steps like vacuum stripping to remove unreacted monomers, hydrogenation to remove unsaturation, and filtration to remove catalyst and soap by-products. These operations add to the final production cost. persistencemarketresearch.com

Capital Investment: The need for high-temperature reactors and sophisticated separation and purification units represents a significant upfront capital investment.

Market Value: Guerbet alcohols command higher prices than conventional fatty alcohols due to their superior properties, such as low volatility, excellent thermal stability, and unique emollient characteristics. factmr.compersistencemarketresearch.com The global market was valued at approximately US$1.21 billion in 2024, with a projected compound annual growth rate (CAGR) of around 4.3% to 5.2%. wiseguyreports.comfactmr.comresearchandmarkets.com

Lifecycle Sustainability Assessment (LCA): A comprehensive Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from "cradle-to-gate" (raw material extraction to factory gate) or "cradle-to-grave" (including use and disposal). nih.govmpob.gov.my While a specific LCA for 2-Octadecyldocosan-1-ol is not publicly available, an assessment would focus on several key areas based on LCAs of similar oleochemicals and bio-based surfactants. acs.orgmpob.gov.my

The assessment quantifies inputs of materials and energy and outputs of emissions and wastes. reading.ac.uk Key impact categories considered in chemical process LCAs include global warming potential (greenhouse gas emissions), fossil fuel depletion, water use, ecotoxicity, and acidification/eutrophication. researchgate.netrsc.org

For 2-Octadecyldocosan-1-ol, the main environmental hotspots would likely be:

Feedstock Production: The environmental burden of producing the C20 alcohol feedstock is significant. If derived from palm oil, impacts related to land use change and agricultural inputs (fertilizers, pesticides) are primary contributors. mpob.gov.myresearchgate.net If from petrochemical sources, the impact is dominated by fossil resource depletion and emissions from refining.

Energy Consumption: The Guerbet reaction requires high temperatures, making energy consumption for heating the reactor a major contributor to the process's carbon footprint. reading.ac.uk

Downstream Processing: Energy used in distillation and other purification steps also adds to the environmental load.

The choice of feedstock is a determining factor in the sustainability profile. Bio-based fatty alcohols can offer a significant reduction in greenhouse gas emissions and fossil energy consumption compared to their petrochemical counterparts. google.comacs.org Studies on other bio-based chemicals have shown potential GHG emission reductions of 35%–350% compared to fossil-derived equivalents. acs.org

Integration into Existing Industrial Chemical Feedstocks and Supply Chains

The production of 2-Octadecyldocosan-1-ol is well-integrated into both upstream feedstock supplies and downstream product value chains.

Feedstock Integration: The primary feedstocks for Guerbet alcohols are long-chain primary alcohols, which can be sourced from two major industrial supply chains:

Oleochemical (Bio-based) Supply Chain: This is an increasingly important source, utilizing natural fats and oils from plants like palm, coconut, and rapeseed. nih.gov Triglycerides from these sources are hydrolyzed or transesterified to fatty acids or methyl esters, which are then hydrogenated to produce fatty alcohols. nih.gov Using these "bio-alcohols" allows the resulting Guerbet alcohol to be marketed as a natural or sustainable ingredient, a key driver in the personal care market. google.comwiseguyreports.com

Petrochemical Supply Chain: Fatty alcohols can also be synthesized from petrochemical feedstocks like ethylene (B1197577) through processes such as the Ziegler process. nih.gov This route connects Guerbet alcohol production to the extensive global infrastructure of ethylene production and petroleum refining.

This flexibility in feedstock sourcing allows producers to optimize costs and respond to market demands for either bio-based or synthetic products.

Downstream Supply Chain Integration: 2-Octadecyldocosan-1-ol and other high molecular weight Guerbet alcohols are high-value intermediates used in a variety of industries:

Cosmetics and Personal Care: Due to their properties as emollients, thickeners, and stabilizers, Guerbet alcohols are key ingredients in skin creams, lotions, and other formulations. factmr.comresearchandmarkets.com Their low irritation and excellent stability make them premium additives. factmr.com

Lubricants and Metalworking Fluids: The branched structure of Guerbet alcohols leads to a low melting point and excellent fluidity, making them ideal base oils or additives for high-performance lubricants. kuleuven.be

Detergents, Surfactants, and Cleaners: Guerbet alcohols can be converted into surfactants (e.g., alcohol ethoxylates) for use in industrial and consumer cleaning products. coherentmarketinsights.com

The integration is driven by the unique performance characteristics that these branched alcohols impart to final products, justifying their higher cost compared to linear fatty alcohols. persistencemarketresearch.com

Waste Minimization, By-product Utilization, and Environmental Impact Mitigation in Manufacturing

Efficient manufacturing of 2-Octadecyldocosan-1-ol on an industrial scale necessitates robust strategies for managing waste streams and minimizing environmental impact, aligning with the principles of a circular economy. nih.gov

Waste Minimization and By-product Management: The primary by-product of the Guerbet reaction is water, which must be removed but is environmentally benign. aocs.org However, several side reactions can occur, leading to the formation of less desirable products that reduce yield and require separation.

Side Products: Potential side products include aldehydes, unsaturated compounds, and carboxylic acids (or their salts, known as soaps) from competing reactions like the Cannizzaro or Tishchenko reactions. persistencemarketresearch.com

Mitigation: The formation of these by-products is minimized through precise control of reaction conditions and the selection of highly selective catalysts. For instance, certain Ni/Cu catalyst formulations have shown improved selectivity towards the desired Guerbet alcohol. ugent.be Effective catalyst systems also aim for a low carbon footprint by minimizing the generation of CO₂. frontiersin.orgnih.gov

Catalyst Deactivation: In liquid-phase reactions, catalyst deactivation can be caused by the reaction water, which can poison the alkaline component of the catalytic system. kuleuven.be Process designs that efficiently remove water help maintain catalyst activity and reduce waste from spent catalysts.

By-product Utilization (Valorization): The concept of valorization, or finding valuable uses for by-products, is central to modern chemical manufacturing. nih.govmdpi.comnih.gov In the broader oleochemical industry, from which the fatty alcohol feedstock is often derived, by-products like oil cakes and soapstock are rich in organic material. frontiersin.orgresearchgate.net These streams can be valorized through:

Animal Feed: Oil cakes are often used as protein-rich components in animal feed. frontiersin.org

Substrates for Fermentation: Research has shown that residues can be used as substrates for microbial fermentation to produce valuable enzymes like lipase. frontiersin.orgresearchgate.net

Source of Bioactive Compounds: Many by-products from vegetable oil processing are rich in antioxidants and other high-value molecules that can be extracted. nih.gov

While the direct by-products from the Guerbet reaction (e.g., small amounts of carboxylic acids) may be less suitable for complex valorization, an integrated facility would seek to utilize waste streams from the entire process, including the initial production of the fatty alcohol feedstock.

Reduced Carbon Footprint: Using bio-alcohols derived from sustainably managed agriculture can significantly lower the cradle-to-gate greenhouse gas emissions of the final product. google.comacs.org

Process Efficiency: Improving reaction yield and selectivity through advanced catalysis directly reduces the amount of raw material and energy consumed per unit of product, thereby lessening the environmental footprint.

Wastewater Management: Any aqueous streams from the process, such as from cleaning or separation steps, would be directed to a wastewater treatment plant where organic components are removed before discharge. erasm.org In large-scale chemical plants, this often involves biological treatment processes. epa.gov

Biological Roles and Interactions in Non Human Systems Excluding Clinical Human Data